2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide
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Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C12H12N4O4S and its molecular weight is 308.31. The purity is usually 95%.
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Scientific Research Applications
Thiazolidin-4-one Derivatives
Thiazolidin-4-ones, including compounds like 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide, represent a significant class in medicinal chemistry due to their extensive pharmacological potential. The structural core of thiazolidin-4-ones has been a focus in the development of pharmaceuticals, evidenced by their presence in various commercial medications. These compounds have demonstrated promising activities against different diseases, marking them as vital candidates in medicinal chemistry research (Santos, Silva, & Jones, 2018).
Biological Potential and Stability
The biological potential of thiazolidin-4-ones is underscored by their role in the synthesis of crucial non-natural amino acids and their conjugates, which have potential medical applications. These compounds have been utilized in therapeutic and agrochemical applications due to their diverse biological and pharmacological activities. The synthesis methodologies for these compounds have evolved over time, with an increasing emphasis on green chemistry and environmentally friendly approaches (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Green Chemistry and Environmental Considerations
The adoption of green chemistry in the synthesis of thiazolidin-4-ones is a response to environmental awareness and the visible signs of Earth's depletion. This approach not only addresses the urgent need for sustainable practices but also aligns with the growing demand for environmentally benign synthesis routes (Santos, Silva, & Jones, 2018).
Pharmacological Importance
The significance of thiazolidin-4-ones in pharmacology is not limited to a single aspect of medical research. Their versatility is seen in their ability to serve as key components in developing compounds with anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This multifaceted biological activity makes them crucial scaffolds for designing new drugs (Mech, Kurowska, & Trotsko, 2021).
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-6-2-3-7(16(19)20)4-8(6)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLQEBIEGSCIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.